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molecular formula C9H15NO3 B3060619 Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate CAS No. 57598-88-6

Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate

Cat. No. B3060619
M. Wt: 185.22 g/mol
InChI Key: DZIUKONHUZHETE-UHFFFAOYSA-N
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Patent
US04328234

Procedure details

Powdered 3-hydroxy-3-methoxycarbonyl-1-azabicyclo[2.2.2]octane (16.0 g, 0.086 mol) was added protionwise to thionyl chloride (100 ml) at 0°. Following the addition, the reaction mixture was stirred and heated under reflux for 48 h. The thionyl chloride was then removed under reduced pressure to afford a solid, which was recrystallised from acetone, giving 3-methoxycarbonyl-1-azabicyclo[2.2.2]oct-2-ene hydrochloride, m.p. 178°-179°.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[C:2]1([C:10]([O:12][CH3:13])=[O:11])[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.S(Cl)([Cl:16])=O>>[ClH:16].[CH3:13][O:12][C:10]([C:2]1[CH:7]2[CH2:6][CH2:5][N:4]([CH2:9][CH2:8]2)[CH:3]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
OC1(CN2CCC1CC2)C(=O)OC
Name
Quantity
100 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The thionyl chloride was then removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallised from acetone

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(=O)C1=CN2CCC1CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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